molecular formula RfCH2CH2O(CH2CH2O)xH B1180619 ZONYL FS-300 CAS No. 197664-69-0

ZONYL FS-300

Cat. No.: B1180619
CAS No.: 197664-69-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zonyl FS-300 is a non-ionic fluoro-surfactant primarily used in various industrial applications. It is known for its ability to reduce surface tension and is often utilized in formulations requiring enhanced wetting, spreading, and leveling properties. This compound is water-soluble and free of organic solvents, making it compatible with a wide range of surfactants of any ionic class .

Preparation Methods

Zonyl FS-300 is synthesized through the ethoxylation of a fluorinated alcohol. The general synthetic route involves the reaction of a fluorinated alcohol with ethylene oxide under controlled conditions to produce the desired fluoro-surfactant. The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. Industrial production methods involve large-scale ethoxylation reactors where the reaction conditions are carefully monitored to ensure consistent product quality .

Chemical Reactions Analysis

Zonyl FS-300 primarily undergoes reactions typical of non-ionic surfactants. These include:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve the cleavage of the ethoxylate chain .

Scientific Research Applications

Zonyl FS-300 has a wide range of applications in scientific research due to its unique properties. It is commonly used as a surfactant in the preparation of stable emulsions, microemulsions, and nanoparticles. In chemistry, it is used to enhance the wetting and spreading properties of various formulations. In biology, this compound is used in cell culture and molecular biology applications to improve the solubility and stability of biological molecules. In medicine, it is used in drug delivery systems to enhance the bioavailability of hydrophobic drugs. In industry, this compound is used in coatings, adhesives, and cleaning products to improve their performance.

Mechanism of Action

The primary mechanism of action of Zonyl FS-300 is its ability to reduce surface tension. This is achieved through the alignment of the fluorinated tail at the air-water interface, which disrupts the hydrogen bonding network of water molecules. This reduction in surface tension enhances the wetting, spreading, and leveling properties of formulations containing this compound. The molecular targets and pathways involved include the interaction of the fluorinated tail with the air-water interface and the ethoxylate chain with the bulk water phase .

Comparison with Similar Compounds

Zonyl FS-300 is unique among fluoro-surfactants due to its non-ionic nature and high solubility in water. Similar compounds include:

This compound stands out due to its compatibility with a wide range of surfactants and its ability to function effectively in various formulations without the need for organic solvents .

Properties

CAS No.

197664-69-0

Molecular Formula

RfCH2CH2O(CH2CH2O)xH

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.